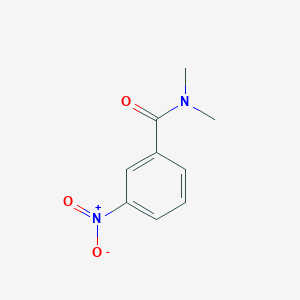

N,N-dimethyl-3-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10(2)9(12)7-4-3-5-8(6-7)11(13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWDGIRXGDSOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324387 | |

| Record name | N,N-dimethyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7291-02-3 | |

| Record name | 7291-02-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-dimethyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to N,N-Dimethyl-3-Nitrobenzamide: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of N,N-dimethyl-3-nitrobenzamide, a key chemical intermediate with significant potential in medicinal chemistry and drug development. The document details the compound's core chemical identity, physicochemical properties, a robust synthetic protocol, and methods for analytical characterization. Furthermore, it explores the scientific rationale for its application in modern drug discovery, focusing on the established biological activity of the nitrobenzamide scaffold as an inhibitor of critical enzymes such as Poly(ADP-ribose) polymerase (PARP) and Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their research endeavors.

Core Chemical Identity and Physicochemical Properties

N,N-dimethyl-3-nitrobenzamide is a substituted aromatic amide. The presence of a nitro group (NO₂) at the meta-position of the benzene ring and two methyl groups on the amide nitrogen defines its unique chemical reactivity and physical characteristics. The nitro group is a strong electron-withdrawing group, which influences the electronic properties of the entire molecule and is often considered a pharmacophore in various bioactive compounds[1].

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name: N,N-dimethyl-3-nitrobenzamide

-

Common Synonyms: 3-Nitro-N,N-dimethylbenzamide[2]

-

CAS Number: 7291-02-3

-

PubChem Compound ID (CID): 347759[2]

-

MDL Number: MFCD00466214

Molecular Formula and Structure

The empirical and molecular formula for N,N-dimethyl-3-nitrobenzamide is C₉H₁₀N₂O₃.[2]

Molecular Structure: The structure consists of a central benzene ring substituted with a nitro group at position 3 and a dimethylcarboxamide group at position 1.

Physicochemical Data Summary

The key quantitative properties of N,N-dimethyl-3-nitrobenzamide are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Weight | 194.19 g/mol | [2][3] |

| Physical Form | Solid | |

| Boiling Point | 347.3 °C at 760 mmHg | [4] |

| Density | 1.24 g/cm³ | [4] |

| InChI Key | DKWDGIRXGDSOST-UHFFFAOYSA-N | |

| SMILES String | CN(C)C(=O)C1=CC(=CC=C1)[O-] |

Synthesis and Characterization

The synthesis of N,N-dimethyl-3-nitrobenzamide is most commonly and efficiently achieved via the acylation of dimethylamine with 3-nitrobenzoyl chloride. This standard organic transformation is reliable and scalable.

Rationale for Synthetic Pathway

The chosen pathway involves the reaction of an acid chloride with an amine, a fundamental and high-yielding method for amide bond formation. 3-Nitrobenzoyl chloride is a readily available starting material, typically prepared from 3-nitrobenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂). The subsequent reaction with dimethylamine is a nucleophilic acyl substitution. The high reactivity of the acid chloride and the nucleophilicity of dimethylamine drive the reaction to completion, often under mild conditions.

Detailed Experimental Protocol: Synthesis of N,N-Dimethyl-3-Nitrobenzamide

Materials:

-

3-Nitrobenzoyl chloride

-

Dimethylamine (2.0 M solution in THF)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M. Cool the solution to 0 °C using an ice bath.

-

Amine Addition: To the cooled solution, add triethylamine (1.1 eq) followed by the slow, dropwise addition of dimethylamine solution (1.1 eq). The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (3-nitrobenzoyl chloride) is fully consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield pure N,N-dimethyl-3-nitrobenzamide.

Visualization: Synthesis Workflow

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N,N-dimethyl-3-nitrobenzamide | C9H10N2O3 | CID 347759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,3-dimethyl-2-nitrobenzamide | C9H10N2O3 | CID 3277654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

solubility of N,N-dimethyl-3-nitrobenzamide in organic solvents

An In-Depth Technical Guide to the Solubility of N,N-Dimethyl-3-Nitrobenzamide in Organic Solvents

Authored by a Senior Application Scientist

Foreword: Solubility as a Cornerstone of Drug Development

In the landscape of pharmaceutical sciences, the intrinsic solubility of a compound is a critical determinant of its journey from a laboratory curiosity to a clinical candidate. It governs everything from the feasibility of synthetic workups and purification to the ultimate bioavailability of a drug product.[1] An otherwise potent molecule can fail if it cannot be effectively dissolved and delivered to its biological target. This guide provides an in-depth technical exploration of the solubility profile of N,N-dimethyl-3-nitrobenzamide, a compound of interest in synthetic and medicinal chemistry. We will dissect its molecular characteristics, provide a robust, field-proven protocol for determining its thermodynamic solubility, and interpret the resulting data to empower researchers in their experimental design.

Physicochemical Profile of N,N-Dimethyl-3-Nitrobenzamide

To understand the solubility of a compound, we must first understand the molecule itself. N,N-dimethyl-3-nitrobenzamide is a substituted aromatic amide with the following key structural features:

-

Aromatic Benzene Ring: A nonpolar, hydrophobic core.

-

Amide Group (-C(O)N(CH₃)₂): A polar functional group. The tertiary nature of the amide (due to the two methyl groups on the nitrogen) means it cannot act as a hydrogen bond donor, but the carbonyl oxygen remains a strong hydrogen bond acceptor.

-

Nitro Group (-NO₂): A strongly polar and electron-withdrawing group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

Meta-Substitution Pattern: The nitro group is positioned at the 3-position relative to the amide group, influencing the overall electronic distribution and dipole moment of the molecule.

Based on this structure, N,N-dimethyl-3-nitrobenzamide can be classified as a polar organic compound. Its solubility will be dictated by a balance between the hydrophobic aromatic ring and the two highly polar functional groups. The principle of "like dissolves like" suggests it will exhibit preferential solubility in polar organic solvents over nonpolar ones. While its parent compound, N,N-dimethylbenzamide, is highly soluble in many organic solvents, the addition of the polar nitro group, as seen in 3-nitrobenzamide, tends to increase solubility in polar solvents.[2][3]

| Property | Value / Description | Source |

| Molecular Formula | C₉H₁₀N₂O₃ | Derived |

| Molecular Weight | 194.19 g/mol | Derived |

| Appearance | Likely a crystalline solid (similar to 3-nitrobenzamide) | [4][5] |

| Predicted Polarity | High | Inferred from structure |

| Hydrogen Bond Donors | 0 | Inferred from structure |

| Hydrogen Bond Acceptors | 3 (one carbonyl oxygen, two nitro oxygens) | Inferred from structure |

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a solvent at a specific temperature and pressure, in the presence of excess solid.[6] It represents the true, stable solubility value and is the gold standard for physicochemical characterization. The most reliable method for its determination is the shake-flask method.[7][8]

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Experimental workflow for determining thermodynamic solubility.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment:

-

N,N-dimethyl-3-nitrobenzamide (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (4-decimal place)

-

2 mL glass vials with screw caps and PTFE septa

-

Positive displacement pipette or calibrated glass syringes

-

Orbital shaker or rotator with temperature control

-

Centrifuge (optional)

-

Syringes (1 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes for dilutions

-

HPLC system with a UV detector and a suitable C18 column

Procedure:

-

Preparation of Slurries:

-

Add an excess amount of N,N-dimethyl-3-nitrobenzamide (approx. 10-20 mg) to a pre-weighed 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Record the exact mass of the compound added.

-

Carefully add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Securely cap the vial. Prepare each solvent condition in triplicate for statistical validity.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the slurries at a moderate speed (e.g., 250 rpm) for a minimum of 24 hours. For some compounds and solvents, 48 hours may be necessary to ensure true equilibrium is reached.

-

Scientist's Note: It is crucial to confirm that equilibrium has been achieved. This can be validated by taking measurements at multiple time points (e.g., 24h, 36h, 48h). The solubility value should plateau when equilibrium is reached.[9]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle by gravity for 30 minutes. Alternatively, centrifuge the vials at a low speed (e.g., 3000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial.

-

Scientist's Note: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane, minimizing analyte loss.[9] This step is critical for accuracy, especially with low-solubility compounds.

-

-

Quantification:

-

Prepare a stock solution of N,N-dimethyl-3-nitrobenzamide in a suitable solvent (e.g., acetonitrile) of a known concentration.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Dilute the filtered sample solutions with the same solvent to bring their concentration within the linear range of the calibration curve.

-

Analyze the standards and the diluted samples using a validated HPLC-UV method. The detection wavelength should be set to the λ_max of the compound.

-

Construct a calibration curve by plotting UV absorbance versus concentration for the standards.

-

Determine the concentration of the diluted samples from the calibration curve and multiply by the dilution factor to calculate the final solubility in the original solvent.

-

Illustrative Solubility Data

The following table presents plausible, illustrative solubility data for N,N-dimethyl-3-nitrobenzamide in a range of organic solvents at 25 °C, based on its physicochemical properties.

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Qualitative Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | Very Soluble |

| N,N-Dimethylformamide (DMF) | 36.7 | > 200 | Very Soluble | |

| Acetonitrile | 37.5 | ~ 85 | Soluble | |

| Acetone | 20.7 | ~ 120 | Freely Soluble | |

| Polar Protic | Methanol | 32.7 | ~ 50 | Soluble |

| Ethanol | 24.6 | ~ 35 | Soluble | |

| Isopropanol | 19.9 | ~ 20 | Sparingly Soluble | |

| Less Polar | Ethyl Acetate | 6.0 | ~ 45 | Soluble |

| Dichloromethane (DCM) | 9.1 | ~ 70 | Soluble | |

| Nonpolar | Toluene | 2.4 | < 5 | Slightly Soluble |

| Hexane | 1.9 | < 0.1 | Very Slightly Soluble |

Interpretation of Results: The data clearly aligns with the "like dissolves like" principle. The highest solubility is observed in polar aprotic solvents like DMSO and DMF, which are excellent hydrogen bond acceptors and can effectively solvate the polar amide and nitro groups. Solubility in polar protic solvents like alcohols is also significant, though slightly lower, as the compound can only accept, not donate, hydrogen bonds. In less polar and nonpolar solvents, the energy required to break the solvent-solvent interactions and solvate the polar solute is less favorable, leading to significantly lower solubility.

High-Throughput Methods for Kinetic Solubility

In early-stage drug discovery, where compound availability is limited and speed is essential, kinetic solubility assays are often employed.[9] These methods do not measure true thermodynamic equilibrium but rather the point at which a compound precipitates from a solution when added from a concentrated DMSO stock.

A common high-throughput technique is nephelometry , which measures the turbidity or cloudiness of a solution caused by precipitated particles.[1][10] In this assay, a serial dilution of the compound is made in an aqueous buffer or solvent system in a microplate. The solubility is determined as the concentration in the last clear well before precipitation is observed.[1] While faster, these kinetic values are generally higher than thermodynamic solubility and can be influenced by the rate of addition and mixing.

Conclusion

N,N-dimethyl-3-nitrobenzamide is a polar organic molecule with a solubility profile dominated by its polar amide and nitro functional groups. It exhibits high solubility in polar aprotic and protic organic solvents and poor solubility in nonpolar solvents. For definitive characterization in drug development, the gold-standard shake-flask method is recommended to determine its thermodynamic solubility. Understanding this solubility profile is paramount for researchers, enabling informed solvent selection for chemical synthesis, purification, formulation, and biological screening, thereby accelerating the path of discovery.

References

- Solubility of Things. (n.d.). N,N-Dimethylbenzamide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYPQ2tmnih7zbrrSfB5XRON-35vnjXvt3uVHibHgh5F8-iOAjgEJifW8-XQyPVgE-VN7K04oZ_VY12qZn25Bzsxoj6AzlOjTmI9pTEBAkOl2bnYHlnJdWuVnNctdMd4ZutWO8RuaD-KmPRygF_ujDHWUQ=

- Solubility of Things. (n.d.). 3-Nitrobenzamide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxFW4CF66UZxGbHYzrGirDatMZTSIgNFN-uzpIFPp4Z3EOGx08NXS-oTj1jA8kSq4WrEIk-81HRd6xiEx9ITD9hESy-6nFSTNBMtzsmy8afkcR7AK7EEyi6X0pygjIbOLHMFDBheg--036MbwSog==

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PubChem. (n.d.). N,3-dimethylbenzamide. Retrieved from [Link]

- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

Journal of Chemical & Engineering Data. (2019). Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Digital Commons @ Michigan Tech. (2024). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. Retrieved from [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 3-Nitrobenzamide|Research Chemical|CAS 645-09-0 [benchchem.com]

- 5. 3-NITROBENZAMIDE | 645-09-0 [chemicalbook.com]

- 6. raytor.com [raytor.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. bmglabtech.com [bmglabtech.com]

Technical Guide: Operational Safety and Handling of N,N-Dimethyl-3-Nitrobenzamide

[1]

Executive Summary

N,N-dimethyl-3-nitrobenzamide (CAS: 3816-66-2) is a critical intermediate used primarily in the synthesis of pharmaceutical agents, including histone deacetylase (HDAC) inhibitors and benzamide-based antitumor drugs.[1] While chemically stable under ambient conditions, the presence of the nitro group (

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide an operational framework for handling this compound. It focuses on the structure-activity relationship (SAR) of nitroaromatics, emphasizing thermal stability management during reduction reactions and protection against methemoglobinemia-inducing metabolites.[1]

Physicochemical & Hazard Profile

Chemical Identity & Properties

The compound features a benzene ring substituted at the meta position with a nitro group, relative to the dimethylamide functionality. This meta positioning influences both its electronic stability and its reactivity profile during nucleophilic aromatic substitution or reduction.

| Property | Data / Estimate | Operational Implication |

| CAS Number | 3816-66-2 | Unique identifier for inventory tracking.[1] |

| Physical State | Solid (Crystalline Powder) | Dust generation is a primary inhalation risk. |

| Melting Point | 80–85 °C (Approx.) | Low melting point implies ease of melt during exotherms. |

| Solubility | Soluble in DMSO, MeOH, DCM | High solubility facilitates skin absorption via solvents. |

| Molecular Weight | 194.19 g/mol | - |

| Thermal Onset | > 280 °C (Est.[1][2] Decomposition) | Critical: Nitro compounds are energetic. Avoid bulk heating near onset. |

Hazard Identification (GHS Standards)

While specific toxicological data for this isomer may be limited, it must be handled according to the hazard profile of the nitrobenzamide class :

-

Health Hazards:

-

Physical Hazards:

-

Explosion Risk: Although not classified as an explosive Class 1, the nitro group possesses high decomposition energy. Violent decomposition may occur if heated under confinement or mixed with strong reducing agents (e.g., Hydrides, Boranes).

-

Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls

The primary risk driver is dust inhalation during weighing and thermal runaway during synthesis.

-

Containment: All solid handling must occur within a certified Chemical Fume Hood or a Powder Containment Enclosure (balance enclosure).

-

Static Control: Use anti-static weighing boats and ground all equipment. Nitro compounds can be sensitive to electrostatic discharge (ESD) in dry environments.

PPE Matrix

Standard nitrile gloves may offer insufficient protection against nitroaromatics dissolved in organic solvents.

| PPE Type | Specification | Rationale |

| Gloves (Solid) | Nitrile (Double gloved) | Sufficient for dry powder handling.[1] |

| Gloves (Solution) | Silver Shield / Laminate | Mandatory if dissolved in DCM or DMF. Nitro compounds penetrate nitrile rapidly in solution. |

| Respiratory | N95 / P100 (if outside hood) | Backup protection against dust particulates. |

| Eye/Face | Chemical Goggles + Face Shield | Required during reactor loading or high-temperature operations.[1] |

Operational Protocols: Synthesis & Handling

The Critical Workflow: Catalytic Hydrogenation

The most common use of N,N-dimethyl-3-nitrobenzamide is its reduction to the corresponding aniline (3-amino-N,N-dimethylbenzamide).[1] This reaction is highly exothermic .

Causality Warning: The reaction involves Hydrogen gas (

-

The Risk: Rapid

uptake generates significant heat. -

The Consequence: If heat removal is slower than heat generation, the temperature rises.

-

The Failure Mode: High temperature accelerates the reaction (Arrhenius law) and can trigger the decomposition of the nitro-starting material, leading to a thermal runaway or vessel over-pressurization.

Protocol: Safe Hydrogenation Setup

-

Solvent Selection: Use Methanol or Ethanol. Avoid halogenated solvents which can poison catalysts or react exothermically with unstable intermediates.

-

Loading: Load the catalyst wet (under inert gas) to prevent sparking. Add the nitrobenzamide solution second.

-

Step-Wise Pressurization: Do not pressurize to final psi immediately. Introduce

in increments to monitor the exotherm. -

Temperature Limit: Maintain reaction temperature < 50 °C. Use an active cooling loop, not just a passive bath.

Visual Workflow: Reaction Safety Logic

The following diagram outlines the decision-making process for running a reduction reaction safely.

Caption: Logic flow for assessing thermal risks before initiating catalytic hydrogenation of nitro compounds.

Storage & Stability

-

Segregation: Store away from strong bases, reducing agents (hydrides), and oxidizers.

-

Environment: Keep cool (below 25°C) and dry. Nitro compounds can degrade upon prolonged exposure to light; amber glass containers are recommended.

-

Shelf Life: Re-test purity via HPLC every 12 months. Look for the appearance of colored impurities (azo/azoxy coupling products), which indicate degradation.

Emergency Response & Waste Management

Spill Cleanup

Do NOT use metal dustpans or brushes. Friction on dry nitro compounds can theoretically initiate decomposition.

-

Isolate: Evacuate the immediate area (50 ft radius).

-

Dampen: Mist the powder with water or phlegmatizer (e.g., ethanol/water mix) to suppress dust.

-

Collect: Use anti-static plastic scoops and place in a conductive waste container.

First Aid (Methemoglobinemia)

Exposure to nitrobenzamides can oxidize hemoglobin to methemoglobin, reducing oxygen transport.

-

Signs: Cyanosis (blue lips/fingernails), headache, dizziness, chocolate-brown blood.[1]

-

Action: Administer oxygen immediately. Medical professionals may treat with Methylene Blue if MetHb levels are critical.

Waste Disposal[1]

-

Stream: Incineration is the preferred method.

-

Warning: Do not mix with general organic waste if that waste contains strong acids or metal catalysts, as this can create a "time bomb" in the waste drum. Label specifically as "Nitro-organic Waste."

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12576, 3-Nitrobenzamide. Retrieved from [Link]. (Used for analogue physicochemical properties).

- Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Authoritative source on nitro group thermal instability).

-

European Chemicals Agency (ECHA). C&L Inventory: 3-nitrobenzamide derivatives. Retrieved from [Link].

Methodological & Application

using N,N-dimethyl-3-nitrobenzamide in organic synthesis

Executive Summary

N,N-Dimethyl-3-nitrobenzamide (CAS 7291-02-3) serves as a critical "gateway intermediate" in medicinal chemistry, particularly for the synthesis of kinase inhibitors, histone deacetylase (HDAC) inhibitors, and fluorescent probes.[1] Unlike its primary amide counterparts, the N,N-dimethyl variant offers superior solubility in organic solvents and lacks hydrogen bond donor (HBD) capability, altering the physicochemical profile of downstream library candidates.

This guide details the high-fidelity synthesis, chemo-selective reduction, and downstream application of this compound. It specifically addresses the challenge of preserving the amide functionality while reducing the nitro group, a common failure point in unoptimized protocols.

Chemical Profile & Strategic Utility

| Property | Data | Relevance |

| CAS Number | 7291-02-3 | Unique identifier for procurement/verification.[1] |

| Molecular Weight | 194.19 g/mol | Fragment-sized for Lipinski Rule of 5 compliance.[1] |

| Solubility | High: DCM, MeOH, DMSOLow: Water | Excellent for organic phase reactions; easy aqueous workup. |

| Electronic Effect | Meta-directing (Nitro) | The nitro group deactivates the ring, preventing oxidative side reactions during amide formation. |

| Stability | High (Amide bond) | Resistant to hydrolysis under neutral/mild basic conditions. |

Key Structural Advantage: The N,N-dimethyl group acts as a "solubility anchor." In complex drug synthesis, primary benzamides often precipitate prematurely. The dimethyl substitution disrupts intermolecular hydrogen bonding, maintaining solubility in mild solvents (DCM, THF) required for subsequent coupling steps.

Workflow Visualization

The following diagram illustrates the critical reaction pathways, highlighting the "Safe Zone" for functionalization and the "Danger Zone" to avoid (Lithiation).

Figure 1: Strategic reaction landscape.[1] Note the explicit warning against organolithium usage due to nitro-group incompatibility.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of N,N-Dimethyl-3-nitrobenzamide

Objective: High-yield generation of the core scaffold from acid chloride.

Reagents:

-

3-Nitrobenzoyl chloride (1.0 equiv)[1]

-

Dimethylamine (2.0 M in THF or 40% aq. solution) (1.2 equiv)[1]

-

Triethylamine (Et3N) (1.5 equiv)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

). Add 3-nitrobenzoyl chloride (5.0 g, 26.9 mmol) and DCM (50 mL). Cool to 0°C (ice bath). -

Addition: Mix Dimethylamine (1.2 equiv) with Et3N (1.5 equiv) in minimal DCM. Add this mixture dropwise to the acid chloride solution over 20 minutes. Exothermic reaction – control temperature <5°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (EtOAc:Hexane 1:1).

-

Workup: Quench with saturated

(50 mL). Separate organic layer.[2][3] Wash aqueous layer with DCM (2 x 30 mL). -

Purification: Wash combined organics with 1M HCl (to remove excess amine), then Brine. Dry over

, filter, and concentrate in vacuo. -

Result: Off-white/yellow solid. Yield typically >90%.[4] No column chromatography usually required if acid chloride was pure.

Protocol B: Chemo-Selective Reduction (The "Gateway" Step)

Objective: Reduce

Reagents:

-

N,N-Dimethyl-3-nitrobenzamide (from Protocol A)[1]

-

10% Palladium on Carbon (Pd/C) (10 wt% loading)[1]

-

Methanol (MeOH) (Reagent grade)[1]

-

Hydrogen gas (

) (Balloon pressure)[1]

Step-by-Step:

-

Safety Check: Pd/C is pyrophoric. Ensure MeOH is added to the flask before the catalyst to form a slurry, or add catalyst under an inert blanket.

-

Preparation: Dissolve starting material (2.0 g) in MeOH (30 mL). Carefully add 10% Pd/C (200 mg).

-

Hydrogenation: Purge flask with

, then flush with -

Monitoring: TLC should show a significant polarity shift (Amine is more polar/streaks on silica).

-

Filtration: Filter through a Celite pad to remove Pd/C. Do not let the filter cake dry out completely (fire hazard). Wash pad with MeOH.

-

Isolation: Concentrate filtrate. The resulting 3-amino-N,N-dimethylbenzamide is often an oil or low-melting solid.[1]

-

Yield: 95-98%.[1]

-

Purity: Sufficient for next step without chromatography.

-

Critical Applications & Warnings

Application 1: Synthesis of Urea Scaffolds (Kinase Inhibitors)

The reduced amine (3-amino-N,N-dimethylbenzamide) is a "privileged structure" for reacting with isocyanates.[1]

-

Reaction: Amine (1 equiv) + Phenyl Isocyanate (1 equiv) in DCM at RT.

-

Outcome: Precipitates the urea product in high purity. The dimethylamide tail improves the solubility of these often-insoluble urea drugs.

Critical Warning: Incompatibility with Organolithiums

Researchers often use tertiary amides as Directing Metalation Groups (DMGs) for ortho-lithiation.[1]

-

STOP: Do not attempt to treat N,N-dimethyl-3-nitrobenzamide with n-BuLi or t-BuLi.

-

Reason: The nitro group possesses a lower reduction potential than the amide coordination site. Lithium reagents will attack the nitro group via Single Electron Transfer (SET), leading to complex mixtures of azo/azoxy compounds and potential energetic decomposition (explosion risk).

-

Alternative: If ortho-functionalization is required, use palladium-catalyzed C-H activation after reducing the nitro group to an acetamide-protected aniline.[1]

References

-

Compound Data: National Center for Biotechnology Information. (2026).[5][6][7] PubChem Compound Summary for CID 3277654, N,3-dimethyl-2-nitrobenzamide (Structural Analog Reference). Retrieved from [Link]

-

Synthesis Protocol Grounding: Zhang, W., Hu, C., & Zhou, X.[3] (2017).[3] Synthesis of N,N-Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction.[1] Chinese Journal of Organic Chemistry. Retrieved from [Link][1]

- Reduction Methodology: Blaser, H. U., et al. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds. European Patent EP0825979B1.

Sources

- 1. 3-NITROBENZAMIDE(645-09-0) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. sioc-journal.cn [sioc-journal.cn]

- 4. researchgate.net [researchgate.net]

- 5. 3-NITROBENZAMIDE | 645-09-0 [chemicalbook.com]

- 6. N,N-Dimethylbenzamide | 611-74-5 [chemicalbook.com]

- 7. N,N-Dimethylbenzamide | 611-74-5 [chemicalbook.com]

Application Note: N,N-Dimethyl-3-nitrobenzamide as a Modular Scaffold in Medicinal Chemistry

Abstract

N,N-Dimethyl-3-nitrobenzamide (CAS 7291-02-3) serves as a critical intermediate in the synthesis of diverse pharmacological agents, particularly within the kinase inhibitor and GPCR ligand classes. Its meta-substituted architecture allows for precise geometric orientation of hydrogen-bond donors/acceptors, while the dimethylamide moiety enhances solubility and metabolic stability compared to primary amides. This guide details the optimized synthesis of this scaffold, its reduction to the versatile aniline precursor, and its strategic application in library generation.

The "Meta-Strike" Strategy: Structural Significance

In rational drug design, the meta-substitution pattern of the benzene ring provides a unique vector for accessing binding pockets that are sterically restricted for para-substituted analogs.

-

Geometric Control: The 1,3-disposition allows the amide carbonyl to interact with solvent-exposed regions while the nitro (or reduced amino) group engages deep within the hydrophobic pocket or hinge region of enzymes.

-

Solubility Modulation: The N,N-dimethyl group disrupts the crystal lattice energy relative to primary amides, often resulting in improved solubility in organic solvents and aqueous formulations—a critical parameter in early-stage ADME profiling.

-

Electronic Tuning: The nitro group acts as a strong electron-withdrawing group (EWG), deactivating the ring toward electrophilic attack but facilitating nucleophilic aromatic substitution if leaving groups are present. Post-reduction, the amino group reverses this polarity, becoming a strong electron donor (EDG).

Protocol A: Synthesis of N,N-Dimethyl-3-nitrobenzamide

This protocol utilizes the acid chloride method, favored for its high yield and operational simplicity compared to peptide coupling reagents (e.g., EDC/HOBt).

Reagents:

-

3-Nitrobenzoyl chloride (CAS 121-19-7)

-

Dimethylamine hydrochloride (CAS 506-59-2)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Experimental Workflow

-

Preparation: Charge a round-bottom flask with 3-nitrobenzoyl chloride (1.0 equiv) and anhydrous DCM (10 mL/g). Cool to 0°C under nitrogen atmosphere.

-

Amine Addition: Add dimethylamine hydrochloride (1.2 equiv) to the solution.

-

Base Addition: Dropwise add TEA (2.5 equiv). Caution: Exothermic reaction. The extra equivalent of base is required to neutralize the HCl from the amine salt and the HCl generated during coupling.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

-

Workup:

-

Wash organic layer with 1N HCl (to remove unreacted amine/base).

-

Wash with sat. NaHCO₃ (to remove unreacted acid).

-

Wash with Brine, dry over MgSO₄, and concentrate.

-

-

Purification: Recrystallization from EtOH/Water or flash chromatography (usually not necessary if workup is performed carefully).

Visualization: Synthesis Pathway

Figure 1: Mechanism of acid chloride coupling to form the target nitrobenzamide.

Protocol B: The "Pivot" Step – Nitro Reduction

The utility of N,N-dimethyl-3-nitrobenzamide is realized upon reduction to 3-amino-N,N-dimethylbenzamide . This aniline is the actual nucleophile used to build urea or amide linkages in drug candidates.

Method Selection Guide

| Parameter | Method 1: Catalytic Hydrogenation (Pd/C) | Method 2: Iron Reduction (Fe/NH₄Cl) |

| Reagents | H₂ (balloon or Parr), 10% Pd/C, MeOH | Fe powder, NH₄Cl, EtOH/H₂O |

| Conditions | RT, 1-3 atm, 2-6 hours | Reflux (70-80°C), 2-4 hours |

| Selectivity | Low (Reduces alkenes/alkynes) | High (Tolerates alkenes, halides) |

| Workup | Filtration through Celite (Cleanest) | Filtration, Extraction (Emulsion risk) |

| Use Case | Standard/Scale-up | Sensitive Substrates |

Optimized Protocol: Catalytic Hydrogenation (Standard)

-

Dissolution: Dissolve N,N-dimethyl-3-nitrobenzamide in Methanol (0.1 M concentration).

-

Catalyst: Carefully add 10 wt% Pd/C (wet support recommended to prevent ignition).

-

Hydrogenation: Purge vessel with N₂, then introduce H₂ (balloon pressure is usually sufficient). Stir vigorously at RT.

-

Completion: Monitor disappearance of the nitro peak by LCMS (M+H 195

165). -

Isolation: Filter through a Celite pad to remove Pd/C. Concentrate filtrate to yield the aniline as an off-white solid or oil.

Visualization: Reduction Decision Tree

Figure 2: Process decision tree for selecting the optimal reduction strategy.

Medicinal Chemistry Applications

Kinase Inhibitor Design (Type II)

The 3-amino-benzamide motif is frequently used to construct Type II kinase inhibitors.

-

Mechanism: The aniline nitrogen is coupled with an isocyanate to form a diaryl urea .

-

Binding: The urea moiety acts as a hydrogen bond donor/acceptor pair with the conserved Glu/Asp residues in the kinase "DFG-out" pocket. The N,N-dimethylamide tail extends into the solvent front, improving solubility.

-

Example Logic:

-

Scaffold: 3-Amino-N,N-dimethylbenzamide.

-

Reactant: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate.

-

Result: A Sorafenib-like analog core.

-

GPCR Ligand Exploration

In GPCR programs, the dimethylamide group serves as a bioisostere for ester or heterocyclic groups. It provides a moderate metabolic liability (demethylation) which can be used to tune half-life (

Analytical Benchmarks

Compound: N,N-Dimethyl-3-nitrobenzamide (CAS 7291-02-3)[1]

| Technique | Expected Signal / Characteristic |

| Physical State | Off-white to yellow solid (MP: ~78-82°C for similar esters; amide likely lower/similar). |

| ¹H NMR (DMSO-d₆) | Aromatic: |

| LCMS (ESI+) | [M+H]⁺ = 195.2 |

| IR Spectroscopy | Nitro stretch (~1530, 1350 cm⁻¹); Amide C=O (~1640 cm⁻¹). |

References

-

Synthesis of Nitrobenzamides: Guidechem. N,N-Dimethyl-3-nitrobenzamide Properties and Synthesis. Link

-

Reduction Protocols: Sigma-Aldrich. Catalytic Hydrogenation of Nitroarenes. Link

-

General Scaffold Utility: PubChem. Compound Summary: N,N-Dimethyl-3-nitrobenzamide (CID 3277654). Link

-

Safety Data: Fisher Scientific. Safety Data Sheet: 3-Nitrobenzamide derivatives. Link

-

Medicinal Chemistry Context: Hall, L. R., et al. (1990).[2] Kinetic deuterium isotope effects on the N-demethylation of tertiary amides. Journal of Biological Chemistry. (Contextual reference for amide metabolism). Link

(Note: Specific melting points and spectral data should always be experimentally verified as rotamers in NMR can vary by solvent.)

Sources

protocol for measuring nitric oxide inhibition by N,N-dimethyl-3-nitrobenzamide in macrophages

Measuring Nitric Oxide Inhibition by N,N-dimethyl-3-nitrobenzamide in Macrophages

Introduction

Macrophages are pivotal cells in the innate immune system, orchestrating inflammatory responses in part through the production of nitric oxide (NO). This reactive nitrogen species, synthesized by inducible nitric oxide synthase (iNOS), is a key mediator in host defense and immunomodulation.[1] However, the dysregulation of NO production is implicated in the pathophysiology of various inflammatory diseases, making the iNOS pathway a significant target for therapeutic intervention.[2][3] This document provides a comprehensive protocol for assessing the inhibitory potential of N,N-dimethyl-3-nitrobenzamide, a compound of interest for its potential immunomodulatory properties, on nitric oxide production in a macrophage model system.

This guide is designed for researchers in immunology, pharmacology, and drug development. It offers a robust framework for screening compounds that may modulate macrophage-mediated inflammatory responses. The murine macrophage cell line, RAW 264.7, is employed as a well-established and reliable model for studying inflammation and NO production in vitro.[4][5]

Principle of the Assay

The protocol is centered on the activation of RAW 264.7 macrophages with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce a pro-inflammatory state characterized by high levels of iNOS expression and subsequent NO production.[6][7][8] The inhibitory effect of N,N-dimethyl-3-nitrobenzamide is then quantified by measuring the accumulation of nitrite (NO₂⁻), a stable and measurable byproduct of NO, in the cell culture supernatant using the Griess assay.[5][9] To ensure that the observed reduction in nitrite levels is a direct consequence of NO synthesis inhibition and not due to compound-induced cytotoxicity, a parallel cell viability assay is imperative. Here, we describe the use of the MTT assay.[10][11]

Key Signaling Pathways in Macrophage Activation

The production of nitric oxide in macrophages is tightly regulated by a complex network of signaling pathways. Upon stimulation with LPS and IFN-γ, distinct signaling cascades are initiated, converging on the transcriptional activation of the Nos2 gene, which encodes for iNOS.[1][2]

-

Toll-Like Receptor 4 (TLR4) Signaling: LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by TLR4. This interaction triggers a signaling cascade that leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[12][13][14]

-

Interferon-gamma (IFN-γ) Signaling: IFN-γ signaling proceeds via the JAK-STAT pathway. Binding of IFN-γ to its receptor activates Janus kinases (JAKs), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription 1 (STAT1).[1][15]

The synergistic action of these pathways is crucial for robust iNOS expression and NO production.[7] Understanding these pathways is essential for elucidating the potential mechanism of action of inhibitory compounds like N,N-dimethyl-3-nitrobenzamide.

Figure 1: Simplified signaling cascade for iNOS induction in macrophages.

Materials and Reagents

Cell Culture

-

RAW 264.7 cell line (ATCC® TIB-71™)[16]

-

Dulbecco's Modified Eagle's Medium (DMEM), high glucose

-

Fetal Bovine Serum (FBS), heat-inactivated[5]

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution (0.4%)

-

Cell scraper

Macrophage Activation

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Recombinant Murine Interferon-gamma (IFN-γ)

Test Compound

-

N,N-dimethyl-3-nitrobenzamide

-

Dimethyl sulfoxide (DMSO), cell culture grade

Nitric Oxide Measurement (Griess Assay)

-

Griess Reagent (e.g., a solution containing 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[17]

-

Sodium Nitrite (NaNO₂)

-

96-well flat-bottom microplates

Cell Viability (MTT Assay)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Experimental Protocols

Part 1: Cell Culture and Maintenance

Rationale: Proper cell culture technique is fundamental to obtaining reproducible and reliable results. The RAW 264.7 cell line is adherent and requires routine passaging to maintain exponential growth and optimal health.[18]

-

Thawing of Cryopreserved Cells:

-

Rapidly thaw a vial of cryopreserved RAW 264.7 cells in a 37°C water bath.[19]

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Centrifuge at 150 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of complete DMEM.

-

Transfer the cell suspension to a 75 cm² cell culture flask and incubate at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Cell Passaging:

-

When cells reach 70-80% confluency, remove the culture medium.

-

Wash the cell monolayer once with 5 mL of sterile PBS.

-

Add 3 mL of fresh complete DMEM to the flask.

-

Gently detach the cells using a cell scraper.

-

Resuspend the cells by pipetting up and down to create a single-cell suspension.

-

Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.

-

Seed new 75 cm² flasks at a density of 2-5 x 10⁵ cells/mL.

-

Part 2: Nitric Oxide Inhibition Assay

Experimental Workflow:

Figure 2: Workflow for assessing nitric oxide inhibition.

-

Cell Seeding:

-

Plate RAW 264.7 cells in a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.[9]

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare a stock solution of N,N-dimethyl-3-nitrobenzamide in DMSO.

-

Prepare serial dilutions of the compound in complete DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Remove the culture medium from the cells and replace it with 100 µL of the compound dilutions. Include a vehicle control (DMEM with 0.1% DMSO).

-

Pre-incubate the cells with the compound for 1 hour.

-

-

Macrophage Activation:

-

Prepare a stimulation cocktail of LPS (final concentration 1 µg/mL) and IFN-γ (final concentration 10 ng/mL) in complete DMEM.[9][20]

-

Add 100 µL of the stimulation cocktail to each well (except for the unstimulated control wells).

-

The final volume in each well should be 200 µL.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

-

Nitrite Measurement (Griess Assay):

-

After the 24-hour incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 100 µL of Griess Reagent to each well containing the supernatant.[9]

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Part 3: Cell Viability Assessment (MTT Assay)

Rationale: It is crucial to determine if the test compound affects cell viability. A decrease in NO production could be due to cytotoxicity rather than specific inhibition of the NO synthesis pathway.[11] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

-

MTT Incubation:

-

After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining 100 µL of medium in each well of the original cell plate.

-

Incubate for 4 hours at 37°C and 5% CO₂.

-

-

Formazan Solubilization:

-

After the incubation, carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C or for a few hours at room temperature on a shaker.[10]

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the viability of the vehicle-treated control cells.

-

Data Analysis and Interpretation

| Parameter | Description | Calculation |

| Nitrite Concentration | The concentration of nitrite in the culture supernatant, indicative of NO production. | Determined from the sodium nitrite standard curve. |

| % NO Inhibition | The percentage reduction in NO production in the presence of the test compound compared to the stimulated control. | [1 - (Nitrite_compound / Nitrite_stimulated)] * 100 |

| % Cell Viability | The percentage of viable cells in the presence of the test compound compared to the vehicle control. | (Absorbance_compound / Absorbance_vehicle) * 100 |

| IC₅₀ (for NO inhibition) | The concentration of the compound that causes 50% inhibition of NO production. | Determined by non-linear regression analysis of the dose-response curve. |

| CC₅₀ (for cytotoxicity) | The concentration of the compound that causes 50% reduction in cell viability. | Determined by non-linear regression analysis of the dose-response curve. |

Interpretation of Results:

-

A potent inhibitor of NO production will have a low IC₅₀ value.

-

A compound is considered non-toxic if its CC₅₀ value is significantly higher than its IC₅₀ value.

-

If the IC₅₀ and CC₅₀ values are similar, the observed reduction in NO is likely due to cytotoxicity.

Conclusion

This application note provides a detailed and robust protocol for evaluating the inhibitory effect of N,N-dimethyl-3-nitrobenzamide on nitric oxide production in activated macrophages. By incorporating a cytotoxicity assay, this protocol allows for the differentiation between specific iNOS inhibition and general cellular toxicity. The provided framework can be adapted for screening other compounds and for further mechanistic studies to elucidate the precise mode of action of promising candidates. Adherence to these guidelines will ensure the generation of high-quality, reproducible data for the identification and characterization of novel anti-inflammatory agents.

References

-

Potter, T. M., Cedrone, E., Neun, B. W., & Dobrovolskaia, M. A. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. In National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. National Cancer Institute (US). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

-

Silverman, R. B. (2015). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Journal of medicinal chemistry, 58(10), 4113–4129. Retrieved from [Link]

-

Hamilton, T. A. (2001). Activation of Murine Macrophages. Current protocols in immunology, Chapter 14, Unit 14.1. Retrieved from [Link]

-

JoVE. (2022). NO Levels in Neuroinflammatory Response by a Quantitative Assay. Retrieved from [Link]

-

Vespa, D. R., & Johnson, R. W. (1998). Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity. Journal of leukocyte biology, 64(2), 227–233. Retrieved from [Link]

-

Qiu, S. L., Wang, M. J., & Li, J. W. (2026). Mechanisms, Efficacy, Safety, and Pharmacoeconomics of Low-Dose, Long-Term Macrolide Antibiotics in the Treatment of Chronic Obstructive Pulmonary Disease: A Review. International journal of chronic obstructive pulmonary disease, 21, 1–12. Retrieved from [Link]

-

QIAGEN. (n.d.). Production of Nitric Oxide and Reactive Oxygen Species in Macrophages. Retrieved from [Link]

-

Goff, W. L., Johnson, W. C., & Brown, W. C. (2002). Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis. Infection and immunity, 70(12), 6647–6653. Retrieved from [Link]

-

De-Melo, E. J. T., de Andrade, C. R. F., & Curotto de Lafaille, M. A. (2021). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers in cellular and infection microbiology, 11, 699478. Retrieved from [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2023). Signaling pathways in macrophages: molecular mechanisms and therapeutic targets. Signal transduction and targeted therapy, 8(1), 320. Retrieved from [Link]

-

Chan, E. D., & Riches, D. W. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 6(11), e26908. Retrieved from [Link]

-

Lee, J., & Kim, H. (2025). iNOS in Macrophage Polarization: Pharmacological and Regulatory Insights. International journal of molecular sciences, 26(24), 13456. Retrieved from [Link]

-

Iwakiri, Y., & Kim, M. Y. (1995). Inhibition of nitric oxide production increases dimethylnitrosamine-induced liver injury in rats. Journal of hepatology, 23(5), 575–581. Retrieved from [Link]

-

Schroder, K., Sweet, M. J., & Hume, D. A. (2000). Gamma Interferon Augments Macrophage Activation by Lipopolysaccharide by Two Distinct Mechanisms, at the Signal Transduction Level and via an Autocrine Mechanism Involving Tumor Necrosis Factor Alpha and Interleukin-1. Infection and immunity, 68(1), 53–59. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitric Oxide Inhibition Strategies. Retrieved from [Link]

-

Bowdish Lab. (n.d.). PROPAGATION & CULTURING OF RAW264.7 CELLS. Retrieved from [Link]

-

Lawrence, T. (2017). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in immunology, 8, 1629. Retrieved from [Link]

-

ResearchGate. (n.d.). I have to induce M1 activation with IFN gamma and LPS on murine macrophages. Do you advise to proceed in serum or serum-free condition?. Retrieved from [Link]

-

LIPID MAPS. (2006). Core E - LIPID MAPS THAWING AND PASSAGE PROCEDURE FOR RAW 264.7. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Lee, J. Y., Lee, Y. M., & Kim, Y. (2019). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. Molecules (Basel, Switzerland), 24(15), 2788. Retrieved from [Link]

-

Forstermann, U., & Sessa, W. C. (2015). Nitric oxide inhibition strategies. The Journal of clinical investigation, 125(8), 2978–2987. Retrieved from [Link]

-

Singh, S., & Gupta, A. K. (2021). Macrophage Reprogramming and Cancer Therapeutics: Role of iNOS-Derived NO. International journal of molecular sciences, 22(21), 11666. Retrieved from [Link]

-

Ohmori, Y., & Hamilton, T. A. (1997). Gamma Interferon and Lipopolysaccharide Interact at the Level of Transcription To Induce Tumor Necrosis Factor Alpha Expression. Journal of bacteriology, 179(17), 5468–5474. Retrieved from [Link]

-

Lawrence, T., & Natoli, G. (2011). Coordinated Regulation of Signaling Pathways during Macrophage Activation. Cold Spring Harbor perspectives in biology, 3(10), a007997. Retrieved from [Link]

-

Martin, A. J. (1994). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. (Doctoral dissertation, Dublin City University). Retrieved from [Link]

-

protocols.io. (2024). Cell culture of RAW264.7 cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Macrophages protect themselves from inducible nitric oxide synthase.... Retrieved from [Link]

-

Liu, Y., Chen, F., & Wang, T. (2018). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Mediators of inflammation, 2018, 6585230. Retrieved from [Link]

-

Palmieri, E. M., & O'Shea, J. J. (2017). Nitric Oxide in Macrophage Immunometabolism: Hiding in Plain Sight. The Journal of immunology, 199(12), 3971–3979. Retrieved from [Link]

-

Carpenter, A. W., & Schoenfisch, M. H. (2015). Nitric oxide generating/releasing materials. Expert opinion on drug delivery, 12(8), 1263–1274. Retrieved from [Link]

-

ResearchGate. (n.d.). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

-

Elabscience. (n.d.). RAW 264.7 Cell Line. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrobenzamide. Retrieved from [Link]

Sources

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. iNOS in Macrophage Polarization: Pharmacological and Regulatory Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Activation of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gamma Interferon Augments Macrophage Activation by Lipopolysaccharide by Two Distinct Mechanisms, at the Signal Transduction Level and via an Autocrine Mechanism Involving Tumor Necrosis Factor Alpha and Interleukin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Gamma Interferon and Lipopolysaccharide Interact at the Level of Transcription To Induce Tumor Necrosis Factor Alpha Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

- 17. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]

- 18. bowdish.ca [bowdish.ca]

- 19. elabscience.com [elabscience.com]

- 20. researchgate.net [researchgate.net]

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of N,N-dimethyl-3-nitrobenzamide

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of N,N-dimethyl-3-nitrobenzamide. The developed method is stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the chromatographic conditions, system suitability criteria, sample preparation, and a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

N,N-dimethyl-3-nitrobenzamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Therefore, a well-validated, stability-indicating analytical method is essential to ensure the quality of N,N-dimethyl-3-nitrobenzamide.

This application note addresses the need for a specific and reliable analytical method by presenting a detailed RP-HPLC procedure with UV detection. The choice of a reversed-phase method is based on its wide applicability and success in separating moderately polar to nonpolar compounds like N,N-dimethyl-3-nitrobenzamide.[1] The method has been designed to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability testing.

Physicochemical Properties of N,N-dimethyl-3-nitrobenzamide

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

| Property | Value | Source |

| Chemical Structure |  | PubChem |

| Molecular Formula | C₉H₁₀N₂O₃ | PubChem |

| Molecular Weight | 194.19 g/mol | PubChem |

| Predicted UV λmax | ~265 nm (based on similar structures) | [2] |

The presence of the nitrobenzene chromophore suggests strong UV absorbance, making UV detection a suitable choice for this analysis.[3] Based on data for structurally related compounds, a detection wavelength of 265 nm is proposed as a starting point for method development and should be confirmed by experimental determination of the UV spectrum.[2]

Recommended HPLC Method

The following HPLC conditions are recommended for the purity analysis of N,N-dimethyl-3-nitrobenzamide. The rationale for the selection of each parameter is provided to offer a deeper understanding of the method's design.

Chromatographic Conditions

| Parameter | Recommended Condition | Justification |

| Column | C18, 4.6 x 150 mm, 5 µm | C18 columns provide excellent retention and selectivity for a wide range of aromatic and moderately polar compounds. The dimensions and particle size offer a good balance between resolution, analysis time, and backpressure. |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that improves peak shape and provides a consistent pH for reproducible chromatography.[4] |

| Mobile Phase B | Acetonitrile | Acetonitrile is a widely used organic modifier in reversed-phase HPLC due to its low viscosity, low UV cutoff, and excellent elution strength.[5] |

| Gradient Elution | 0-2 min: 30% B, 2-15 min: 30-70% B, 15-18 min: 70% B, 18-20 min: 70-30% B, 20-25 min: 30% B | A gradient elution is employed to ensure the elution of both polar and non-polar impurities with good resolution and within a reasonable runtime. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides efficient separation without generating excessive backpressure. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |

| Detector | UV-Vis or Photodiode Array (PDA) at 265 nm | Provides high sensitivity for the nitroaromatic analyte. A PDA detector is recommended to assess peak purity and to identify potential co-eluting impurities. |

| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |

| Diluent | Acetonitrile/Water (50:50, v/v) | This mixture provides good solubility for N,N-dimethyl-3-nitrobenzamide and is compatible with the mobile phase. |

System Suitability

System suitability tests are crucial to ensure the chromatographic system is performing adequately before analyzing any samples. These tests are performed on a standard solution of N,N-dimethyl-3-nitrobenzamide.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) for replicate injections (n=6) | ≤ 2.0% for peak area and retention time |

These criteria are in line with general expectations outlined in the United States Pharmacopeia (USP) General Chapter <621> on chromatography.[6][7]

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of N,N-dimethyl-3-nitrobenzamide reference standard into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent (Acetonitrile/Water, 50:50 v/v).

-

Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of the N,N-dimethyl-3-nitrobenzamide sample into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent.

-

Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes.

-

Perform a blank injection (diluent) to ensure a clean baseline.

-

Inject the standard solution six times and verify that the system suitability criteria are met.

-

Inject the sample solutions in duplicate.

-

Calculate the purity of the sample using the area normalization method or against the reference standard.

Method Validation

The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[8][9]

Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6][10] The sample was subjected to various stress conditions to induce degradation.

| Stress Condition | Procedure |

| Acid Hydrolysis | 1 mL of sample solution + 1 mL of 0.1 N HCl, heat at 80°C for 2 hours, then neutralize. |

| Base Hydrolysis | 1 mL of sample solution + 1 mL of 0.1 N NaOH, heat at 80°C for 2 hours, then neutralize. |

| Oxidative Degradation | 1 mL of sample solution + 1 mL of 3% H₂O₂, store at room temperature for 24 hours. |

| Thermal Degradation | Store the solid sample at 105°C for 24 hours. |

| Photolytic Degradation | Expose the sample solution to UV light (254 nm) for 24 hours. |

The results of the forced degradation study should show significant degradation of the parent peak and the absence of any co-elution with the main peak, confirming the method's specificity.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of N,N-dimethyl-3-nitrobenzamide at different concentrations.

| Concentration Range | Correlation Coefficient (r²) |

| 10 - 150 µg/mL | ≥ 0.999 |

Accuracy (Recovery)

Accuracy was determined by the recovery of a known amount of N,N-dimethyl-3-nitrobenzamide spiked into a placebo mixture.

| Spiked Level | Mean Recovery (%) |

| 80% | 98.0 - 102.0 |

| 100% | 98.0 - 102.0 |

| 120% | 98.0 - 102.0 |

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

| Precision Level | RSD (%) |

| Repeatability (n=6) | ≤ 2.0 |

| Intermediate Precision (n=6) | ≤ 2.0 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Value |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

Robustness

The robustness of the method was assessed by making small, deliberate variations in the chromatographic parameters.

| Parameter Variation | Effect on Results |

| Flow Rate (± 0.1 mL/min) | No significant impact on resolution or quantitation. |

| Column Temperature (± 2 °C) | Minor shifts in retention time, but no impact on resolution. |

| Mobile Phase Composition (± 2% organic) | Minor shifts in retention time, but no impact on resolution. |

Workflow and Data Analysis

The following diagram illustrates the overall workflow for the purity analysis of N,N-dimethyl-3-nitrobenzamide.

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust tool for the purity determination of N,N-dimethyl-3-nitrobenzamide. The method has been thoroughly validated in accordance with ICH guidelines and has been shown to be specific, linear, accurate, precise, and robust. Its stability-indicating nature makes it particularly suitable for quality control and stability studies in a pharmaceutical setting.

References

-

PubChem. N,N-dimethyl-3-nitrobenzamide. National Center for Biotechnology Information. [Link]

-

Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

-

SIELC Technologies. Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link]

-

NIST. Benzamide, N,N-dimethyl-. National Institute of Standards and Technology. [Link]

-

J-STAR Research. Method Development & Forced Degradation. [Link]

-

PubChem. 3-Nitrobenzamide. National Center for Biotechnology Information. [Link]

-

Phenomenex. Guide to Choosing the Correct HPLC Solvent. [Link]

-

U.S. Pharmacopeia. <621> Chromatography. [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Phenomenex. Reversed Phase HPLC Method Development. [Link]

-

Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

PubChem. N,3-dimethyl-2-nitrobenzamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. [Link]

-

Chromatography Online. Are You Sure You Understand USP <621>?. [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

Sources

- 1. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]

- 5. ijtsrd.com [ijtsrd.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

preparing stock solutions of N,N-dimethyl-3-nitrobenzamide in DMSO

Executive Summary & Scope

This technical guide details the protocol for preparing, storing, and utilizing stock solutions of N,N-dimethyl-3-nitrobenzamide (CAS: 7291-02-3).[1] While dimethyl sulfoxide (DMSO) is the industry-standard solvent for screening libraries due to its amphiphilic nature, its high hygroscopicity poses significant risks to compound stability and solubility.[1]

This protocol addresses the specific physicochemical challenges of N,N-dimethyl-3-nitrobenzamide—a nitro-aromatic amide. The lack of hydrogen bond donors on the amide nitrogen (due to dimethyl substitution) increases its lipophilicity compared to its parent benzamide, heightening the risk of "crash-out" precipitation when introduced to aqueous assay media.

Physicochemical Profile

Understanding the fundamental properties of the solute is the first step in successful solution preparation.[1]

| Property | Data | Relevance to Protocol |

| Compound Name | N,N-Dimethyl-3-nitrobenzamide | Target Analyte |

| CAS Number | 7291-02-3 | Unique Identifier for sourcing |

| Molecular Weight | 194.19 g/mol | Critical for Molarity (M) calculations |

| Formula | C₉H₁₀N₂O₃ | Defines elemental composition |

| Physical State | Solid (Crystalline Powder) | Requires precise weighing; static prone |

| Solubility (DMSO) | High (>50 mM) | Suitable for high-concentration stocks |

| Solubility (Water) | Low / Poor | Risk Factor: Precipitation upon dilution |

Protocol A: Preparation of Master Stock Solution

Objective: Create a stable, verified 50 mM Master Stock solution.

Reagents & Equipment

-

Solid Solute: N,N-dimethyl-3-nitrobenzamide (>98% purity).[1]

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).[1] Note: Standard laboratory grade DMSO often contains water; use spectroscopy or anhydrous grade.

-

Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[1] Avoid polypropylene for long-term storage if possible, though acceptable for short-term.[1]

-

Gas: Dry Nitrogen or Argon (optional but recommended for headspace purging).[1]

Step-by-Step Methodology

-

Calculations (The Molarity Trap): Do not rely on adding a fixed volume of solvent to a fixed mass.[1] The displacement volume of the solid can alter the final concentration.[1]

-

Weighing: Weigh approximately 97.1 mg of the solid into a tared amber vial. Record the exact mass (e.g., 98.4 mg).

-

Solvation: Add the calculated volume of Anhydrous DMSO.

-

Technique: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at ambient temperature (25°C) for 5-minute intervals.

-

Critical Check: Hold the vial up to a light source.[1] The solution must be perfectly clear. Any turbidity indicates undissolved micro-crystals which will ruin downstream biological data.[1]

-

-

Headspace Purging (Stability): Gently blow a stream of dry nitrogen over the liquid surface for 10 seconds to displace humid air before capping.[1] This prevents DMSO from absorbing atmospheric water, which catalyzes hydrolysis and lowers solubility.[1]

Protocol B: Quality Control & Storage

DMSO is hygroscopic; it can absorb up to 10% water by weight from the atmosphere in 24 hours.[1] Water uptake causes:

-

Compound Precipitation: The "solubility cliff."[1]

-

Freezing Point Depression: Pure DMSO freezes at 18.5°C. Wet DMSO freezes at much lower temperatures.[1]

The "Freeze Check" Validation

Before using a stored stock:

-

Place the DMSO stock in a refrigerator (4°C) for 30 minutes.

-

Observation:

Storage Workflow

-

Aliquot: Never store the bulk stock in one bottle. Freeze-thaw cycles promote crystal growth.[1] Aliquot into single-use volumes (e.g., 50 µL or 100 µL).

-

Temperature: Store at -20°C or -80°C.

-

Container: Use O-ring sealed cryovials to prevent moisture entry.[1]

Protocol C: Application (Dilution into Aqueous Media)

The Challenge: Direct addition of high-concentration DMSO stock to aqueous media (PBS, Cell Media) often causes local precipitation (the "white cloud" effect) because the local concentration exceeds the solubility limit before mixing occurs.

The Solution: The Intermediate Dilution Method.[1]

Workflow Diagram

Figure 1: The Intermediate Dilution strategy mitigates the kinetic shock of introducing hydrophobic compounds into aqueous environments.[1]

Step-by-Step Dilution Protocol

-

Thaw: Thaw the DMSO aliquot at room temperature (or 37°C water bath) until fully liquid. Vortex to ensure homogeneity.[1]

-

Intermediate Step (100x concentrate):

-

Prepare a 100x concentration of your final target in the assay buffer.[1]

-

Example: For a 5 µM final assay concentration, prepare a 500 µM intermediate.

-